molecular formula C14H18N2O3S B399073 ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate

Katalognummer: B399073
Molekulargewicht: 294.37g/mol
InChI-Schlüssel: DVWZYNRWCWSBIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate is an organic compound with the molecular formula C14H18N2O3S It is a derivative of benzoic acid and contains both ester and thioamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with butanoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for precise control over reaction parameters and can be scaled up to produce large quantities of the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and pain modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-aminobenzoate:

    Butanoyl isothiocyanate: A reagent used in the synthesis of thioamides.

    4-aminobenzoic acid: A precursor in the synthesis of various esters and amides.

Uniqueness

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate is unique due to the presence of both ester and thioamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C14H18N2O3S

Molekulargewicht

294.37g/mol

IUPAC-Name

ethyl 4-(butanoylcarbamothioylamino)benzoate

InChI

InChI=1S/C14H18N2O3S/c1-3-5-12(17)16-14(20)15-11-8-6-10(7-9-11)13(18)19-4-2/h6-9H,3-5H2,1-2H3,(H2,15,16,17,20)

InChI-Schlüssel

DVWZYNRWCWSBIZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC

Kanonische SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.